5,6-Dimethyl-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5,6-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-8(10-4-9-7)11-6(5)2/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRJZDAOSOXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN2)N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284331 | |
| Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-56-5 | |
| Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116599-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation-Cyclization of 5,6-Diaminopyridine
A widely employed method involves the acetylation of 5,6-diaminopyridine followed by cyclization. The process begins with the treatment of 5,6-diaminopyridine with acetylating agents such as acetic anhydride or trifluoroacetic anhydride. This step forms an intermediate acetamido derivative, which undergoes intramolecular cyclization under acidic or thermal conditions to yield the imidazo[4,5-b]pyridine core.
For instance, heating 5,6-diaminopyridine with trifluoroacetic anhydride in pyridine at 80–100°C for 2–4 hours produces 5,6-dimethyl-1H-imidazo[4,5-b]pyridine after subsequent hydrogenation and purification. The reaction mechanism involves nucleophilic attack by the amine group on the electrophilic carbonyl carbon, followed by dehydration to form the fused heterocycle.
Nucleophilic Substitution and Cyclocondensation
Alternative routes utilize halogenated pyridine precursors. For example, 5,6-dichloropyridine derivatives react with methylamine or dimethylamine in the presence of a palladium catalyst to introduce methyl groups at positions 5 and 6. Subsequent cyclocondensation with formamide or ammonium acetate under reflux conditions generates the target compound.
Reaction Optimization Strategies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance cyclization rates by stabilizing charged intermediates. In contrast, non-polar solvents like toluene favor slower, more controlled reactions, reducing side product formation.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 3 | 58 |
| Toluene | 110 | 6 | 42 |
| Pyridine | 80 | 4 | 65 |
Table 1: Solvent-dependent yields for cyclization reactions.
Catalytic Hydrogenation
Post-cyclization hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) enhances product purity by reducing residual nitro or imine groups. For example, hydrogenating the intermediate 5,6-dimethyl-3-nitroimidazo[4,5-b]pyridine at 50 psi H₂ pressure for 12 hours achieves >90% conversion to the desired product.
Purification and Analytical Validation
Chromatographic Techniques
Crude reaction mixtures are purified via column chromatography using silica gel and eluents such as ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with C18 columns and methanol-water gradients further refines purity to >98%.
Spectroscopic Characterization
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals for methyl groups at δ 2.35 (s, 3H, CH₃) and δ 2.42 (s, 3H, CH₃), confirming substitution at positions 5 and 6.
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 163.2 [M+H]⁺, consistent with the molecular formula C₈H₁₀N₄.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acetylation-Cyclization | High yields (60–70%), scalable | Requires toxic anhydrides |
| Nucleophilic Substitution | Tunable substituents | Low yields (40–50%), multi-step process |
| Catalytic Hydrogenation | Excellent purity (>90%) | High equipment costs |
Table 2: Pros and cons of major synthetic approaches.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. For example, a microreactor system operating at 120°C with a residence time of 10 minutes achieves 75% yield, compared to 65% in batch processes. Automated quenching and extraction systems further streamline production.
Emerging Methodologies
Recent advances include photochemical cyclization using UV light, which reduces reaction times to <1 hour. Additionally, enzyme-mediated synthesis leveraging transaminases offers a green chemistry alternative, though yields remain suboptimal (30–40%).
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown significant potential as an anticancer agent. Research indicates that derivatives of 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism involves targeting transcription factors and enzymatic cofactors critical for cancer cell survival and proliferation.
Case Study: Inhibition of Tumor Cell Proliferation
A study demonstrated that certain derivatives exhibited cytotoxic effects on tumor cells with IC50 values ranging from 0.20 μM to 20.0 μM, indicating potent anticancer activity. These compounds act on the mitosis G2/M phase of tumor cells, effectively disrupting the cell cycle and leading to apoptosis .
Multidrug Resistance Reversal
Multidrug resistance in cancer therapy is a significant challenge, often caused by the overexpression of efflux pumps like P-glycoprotein. Compounds containing the imidazo[4,5-b]pyridine moiety have been evaluated for their ability to reverse this resistance.
Case Study: Efficacy Against Multidrug Resistant Cells
In vitro studies on mouse T-lymphoma cells revealed that certain derivatives not only exhibited cytotoxicity but also enhanced the intracellular accumulation of chemotherapeutic agents by inhibiting efflux pumps. One derivative showed an impressive selectivity index (SI) of 8.66 against multidrug-resistant cells compared to parental cells .
Antimicrobial Properties
Beyond oncology, this compound derivatives have been explored for their antibacterial properties. Research indicates that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A specific derivative demonstrated enhanced activity against strains like Staphylococcus aureus and Escherichia coli. The presence of methyl groups at specific positions on the imidazo[4,5-b]pyridine structure significantly increased antibacterial efficacy .
Additional Pharmacological Activities
The pharmacological profile of this compound extends to other therapeutic areas:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory responses in models of retinal ischemia.
- Antitubercular Activity : Novel derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L .
Data Summary Table
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . The compound may also modulate enzyme activity or interfere with DNA synthesis, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Position: Methyl groups at N1 (e.g., 1-Methylimidazo[4,5-b]pyridine) enhance bioactivity, while phenyl and amino groups at C2/C6 (e.g., PhIP) correlate with carcinogenicity .
- Ring Fusion: IQ, with a quinoline-fused system, exhibits distinct carcinogenic mechanisms compared to PhIP .
Pharmacological and Toxicological Profiles
- Carcinogenicity: PhIP induces prostate, colon, and mammary tumors in rats via DNA adduct formation , while IQ targets the liver without microsatellite instability .
- Therapeutic Potential: 1-Methylimidazo[4,5-b]pyridine derivatives show anticancer and antimitotic activity, suggesting that methylation at N1 enhances target binding .
- Antimicrobial Activity : Alkylated imidazo[4,5-b]pyridines exhibit moderate antimicrobial effects, influenced by substituent electronic properties .
DNA Interaction and Mutagenicity
Biological Activity
5,6-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system with two methyl groups at the 5 and 6 positions of the imidazole ring. This substitution pattern significantly influences its chemical properties and biological interactions.
This compound acts on various biological targets. Notably, it serves as an antagonist for receptors such as angiotensin II and thromboxane A2, which are involved in cardiovascular functions and inflammation. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating hypertension and inflammatory diseases.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells with IC50 values ranging from 1.8 to 3.2 μM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 2.0 |
| A549 | 2.5 | |
| MDA-MB-231 | 3.2 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrate that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of essential metabolic pathways within bacterial cells .
Case Studies
A notable study focused on the synthesis and biological evaluation of various derivatives of this compound. The derivatives were tested for their antiproliferative activity against multiple cancer cell lines and showed promising results in inhibiting cell growth through modulation of specific enzyme activities involved in cell proliferation .
Comparative Analysis with Related Compounds
When compared to structurally similar compounds like imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine, this compound displays unique biological properties due to its specific substitution pattern. This uniqueness enhances its stability and reactivity, making it a valuable candidate for further development in medicinal chemistry.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antibacterial Activity |
|---|---|---|
| This compound | High | Moderate |
| Imidazo[4,5-c]pyridine | Moderate | Low |
| Imidazo[1,2-a]pyridine | Low | High |
Q & A
Q. What are the optimal synthetic routes for preparing 5,6-dimethyl-1H-imidazo[4,5-b]pyridine and its derivatives?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, cyanethylation of thiol-containing intermediates can be achieved using pyridine-water mixtures (5:1 ratio) as a basic catalyst, enabling nucleophilic 1,4-addition (e.g., synthesis of β-cyanethyl derivatives) . Structural modifications at the N3 and C6 positions often require alkylation or acylation reactions, with in situ generation of reactive intermediates (e.g., acid chlorides) to improve yields .
Q. How can spectroscopic techniques confirm the structure of synthesized derivatives?
Use a combination of NMR, mass spectrometry, and elemental analysis. NMR identifies proton environments (e.g., methyl groups at C5/C6 appear as singlets in 1.8–2.5 ppm range), while mass spectrometry confirms molecular weight. Elemental analysis validates purity (>95% recommended for pharmacological studies) .
Q. What in vitro assays are suitable for initial biological screening of derivatives?
Prioritize antiproliferative assays (e.g., MTT on cancer cell lines like MCF-7 or HepG2) and antioxidant tests (DPPH/ABTS radical scavenging, FRAP). For antimicrobial screening, use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains .
Advanced Research Questions
Q. How do substituent variations at the N3 and C6 positions affect biological activity?
Bulky substituents (e.g., arylazo groups at C6) enhance π-π stacking with DNA or enzyme active sites, improving anticancer activity. Electron-withdrawing groups (e.g., nitro) at N3 increase electrophilicity, potentiating kinase inhibition. Structure-activity relationship (SAR) studies should combine molecular docking (e.g., AutoDock Vina) with in vitro validation to identify critical pharmacophores .
Q. What strategies resolve contradictions in pharmacological data (e.g., pro-inflammatory vs. anti-inflammatory effects)?
Context-dependent effects may arise from cell-type-specific signaling. For example, 5,6-dimethyl derivatives upregulate IL6 in macrophages but suppress NF-κB in epithelial cells. Use transcriptomic profiling (RNA-seq) and pathway enrichment analysis (KEGG/GO) to map divergent mechanisms. Validate findings in multiple models (e.g., primary cells vs. immortalized lines) .
Q. How can computational chemistry elucidate the mechanism of genotoxicity?
Perform density functional theory (DFT) calculations to predict metabolite reactivity. For instance, CYP1A2-mediated hydroxylation generates electrophilic intermediates (e.g., N-hydroxy metabolites) that form DNA adducts. Molecular dynamics simulations can model adduct stability, while LC-MS/MS detects adducts (e.g., N-(deoxyguanosin-8-yl)-PhIP) in vitro .
Q. What methodologies assess metabolic stability and toxicity in preclinical models?
Use primary hepatocytes or microsomal assays to evaluate CYP450-mediated metabolism. Quantify stable glucuronide conjugates via LC-MS. For genotoxicity, employ Ames tests (bacterial reverse mutation) and Comet assays (DNA strand breaks). Compare results across species (e.g., human vs. rat hepatocytes) to predict interspecies variability .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
Screen solvent systems (e.g., DMF for polar intermediates, toluene for hydrophobic steps) and catalysts (e.g., KCO for alkylation). Monitor reaction progress via TLC/HPLC. For exothermic steps (e.g., acylation), use controlled dropwise addition and cooling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
